molecular formula C9H4Cl2N2O2 B8771835 4,7-Dichloro-8-nitroquinoline CAS No. 5330-86-9

4,7-Dichloro-8-nitroquinoline

Cat. No. B8771835
M. Wt: 243.04 g/mol
InChI Key: BVDZJEJLGLITID-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Fuming nitric acid (8 ml) and concentrated sulfuric acid (16 ml) were combined cautiously at −10° C. 4,7-dichloroquinoline (5 g, 25 mmol) was added portionwise at −10° C. and after complete addition the mixture was allowed to warm to room temperature and stirring continued for 18 h. The reaction mixture was poured onto ice and the resulting solid removed by filtration washed with water (100 ml) to give the title compound (5.7 g, 94%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[C:20]2[C:15](=[CH:16][C:17]([Cl:21])=[CH:18][CH:19]=2)[N:14]=[CH:13][CH:12]=1>>[Cl:10][C:11]1[C:20]2[C:15](=[C:16]([N+:1]([O-:4])=[O:2])[C:17]([Cl:21])=[CH:18][CH:19]=2)[N:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined cautiously at −10° C
ADDITION
Type
ADDITION
Details
after complete addition the mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the resulting solid removed by filtration
WASH
Type
WASH
Details
washed with water (100 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=NC2=C(C(=CC=C12)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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